1-(4-[(tert-Butylamino)sulfonyl]phenyl)-5-oxopyrrolidine-3-carboxylic acid
CAS No.: 2173115-69-8
Cat. No.: VC2775752
Molecular Formula: C15H20N2O5S
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2173115-69-8 |
|---|---|
| Molecular Formula | C15H20N2O5S |
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | 1-[4-(tert-butylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C15H20N2O5S/c1-15(2,3)16-23(21,22)12-6-4-11(5-7-12)17-9-10(14(19)20)8-13(17)18/h4-7,10,16H,8-9H2,1-3H3,(H,19,20) |
| Standard InChI Key | NDGGVNFDLVXYJO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O |
| Canonical SMILES | CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O |
Introduction
Chemical Identity and Properties
1-(4-[(tert-Butylamino)sulfonyl]phenyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound with distinct chemical identifiers and physical properties. The structural complexity of this molecule contributes to its potential utility in medicinal chemistry and pharmaceutical research.
Identification Data
Table 1: Chemical Identification Parameters
| Parameter | Details |
|---|---|
| CAS Number | 2173115-69-8 |
| Molecular Formula | C₁₅H₂₀N₂O₅S |
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | 1-[4-(tert-butylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C15H20N2O5S/c1-15(2,3)16-23(21,22)12-6-4-11(5-7-12)17-9-10(14(19)20)8-13(17)18/h4-7,10,16H,8-9H2,1-3H3,(H,19,20) |
| Standard InChIKey | NDGGVNFDLVXYJO-UHFFFAOYSA-N |
| SMILES Notation | CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O |
| PubChem ID | 127239959 |
This compound is characterized by its unique identifiers that distinguish it from similar structures in chemical databases and literature.
Structural Features
The compound features several important structural elements:
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A pyrrolidine ring with a ketone (oxo) group at position 5
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A carboxylic acid substituent at position 3 of the pyrrolidine ring
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A phenyl ring connected to the pyrrolidine nitrogen
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A sulfonamide group with a tert-butyl substituent attached to the phenyl ring
This structural arrangement contributes to the compound's reactivity, solubility profile, and potential biological interactions. The pyrrolidine ring provides conformational rigidity, while the carboxylic acid group offers a site for potential hydrogen bonding and derivatization.
Comparative Analysis with Related Compounds
Structural Comparison with Related Pyrrolidine Derivatives
Table 2: Comparison with Related Compounds
| Compound | Molecular Formula | Key Structural Differences | Potential Impact on Activity |
|---|---|---|---|
| 1-[4-(Methylthio)phenyl]-5-oxopyrrolidine-3-carboxylic acid | Lower MW | Contains methylthio instead of tert-butylaminosulfonyl group | Likely different solubility and binding profile |
| 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid | C₁₁H₁₉NO₄ | Piperidine ring instead of pyrrolidine; lacks phenyl and sulfonamide | Different conformational properties |
| 1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid | C₁₀H₁₇NO₄ | Lacks phenyl and sulfonamide groups; has Boc instead of oxo group | Different reactivity and target engagement |
The presence of the tert-butylaminosulfonyl group on the phenyl ring likely contributes to unique physical properties and biological targeting compared to similar compounds .
Structure-Activity Relationships
The structural elements of 1-(4-[(tert-Butylamino)sulfonyl]phenyl)-5-oxopyrrolidine-3-carboxylic acid may contribute to its potential biological activity:
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The pyrrolidine-3-carboxylic acid portion serves as a rigid scaffold with defined stereochemistry
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The phenyl ring acts as a linking element and contributes to lipophilicity
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The sulfonamide group may participate in hydrogen bonding with target proteins
-
The tert-butylamino group adds bulk and lipophilicity, potentially affecting binding pocket interactions
These structure-activity relationships could be instrumental in determining the compound's selectivity and potency for its biological targets.
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